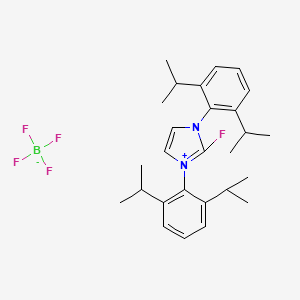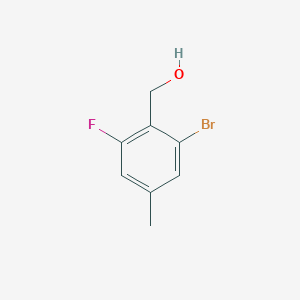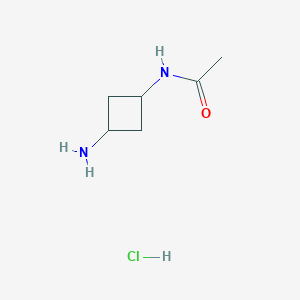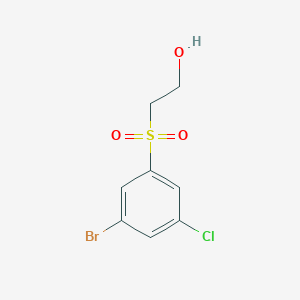
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate is a bench-stable salt analogue of PhenoFluor™. It is primarily used as a reagent for high-yielding deoxyfluorination of alcohols, including sterically demanding substrates. This compound is known for its stability in air and water, making it a convenient choice for late-stage fluorination processes .
Preparation Methods
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate is synthesized through a practical, high-yielding method that involves the deoxyfluorination of alcohols. The preparation can be performed on a multigram scale and is stable for long-term storage. The synthetic route typically involves the use of potassium fluoride as a fluoride source and 1,4-dioxane as a solvent . Industrial production methods also follow similar protocols, ensuring the compound’s stability and high yield .
Chemical Reactions Analysis
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate undergoes deoxyfluorination reactions, where it converts alcohols into alkyl fluorides. This process is facilitated by reagents such as potassium fluoride and solvents like 1,4-dioxane. The major products formed from these reactions are alkyl fluorides, which are valuable in various chemical applications . The compound is known for its high functional group tolerance and chemoselectivity, making it suitable for a wide range of substrates .
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate has a broad scope of applications in scientific research. In chemistry, it is used for the deoxyfluorination of alcohols, enabling the synthesis of fluorinated compounds that are important in pharmaceuticals and agrochemicals . In biology and medicine, fluorinated compounds are often used in imaging and diagnostic tools due to their unique properties . The compound’s stability and high yield make it a valuable reagent in industrial processes, particularly in the production of fluorinated materials .
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate involves the deoxyfluorination of alcohols. The compound acts as a fluoride donor, facilitating the replacement of hydroxyl groups with fluorine atoms. This process is highly efficient and selective, allowing for the synthesis of fluorinated compounds with minimal side reactions . The molecular targets and pathways involved in this mechanism are primarily related to the activation of alcohol substrates and the transfer of fluoride ions .
Comparison with Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate is often compared with other deoxyfluorination reagents such as PhenoFluor™, Deoxo-Fluor, and PyFluor. While PhenoFluor™ is also used for deoxyfluorination, it is more sensitive to moisture and requires special storage conditions . Deoxo-Fluor and PyFluor are known for their high selectivity and stability, but this compound offers higher yields and a broader substrate scope . The unique stability and efficiency of this compound make it a preferred choice for many applications .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2-fluoroimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36FN2.BF4/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;2-1(3,4)5/h9-20H,1-8H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIKPDSPOFQTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2F)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36BF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2043361-32-4 | |
| Record name | AlkylFluor(TM) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)
![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)







![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)
